molecular formula C12H13NO3 B14686481 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid CAS No. 34283-37-9

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid

Cat. No.: B14686481
CAS No.: 34283-37-9
M. Wt: 219.24 g/mol
InChI Key: JAHYQZBKMAXLAG-UHFFFAOYSA-N
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Description

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid typically involves the condensation of 2-aminobenzoic acid with 4-oxopentanal under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and anhydrides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid:

    Benzoic acid: A simpler aromatic carboxylic acid without the amino group.

    Salicylic acid: Contains a hydroxyl group instead of an amino group on the benzene ring.

Uniqueness

2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid is unique due to the presence of both the amino and 4-oxopentanal groups, which confer distinct chemical and biological properties.

Properties

CAS No.

34283-37-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-oxopentan-2-ylideneamino)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12(15)16/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

JAHYQZBKMAXLAG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)O)CC(=O)C

Origin of Product

United States

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